molecular formula FH2O2PS B14718277 Phosphorofluoridothioic O,O-acid CAS No. 14465-90-8

Phosphorofluoridothioic O,O-acid

Cat. No.: B14718277
CAS No.: 14465-90-8
M. Wt: 116.05 g/mol
InChI Key: FDYJNMHGRBMQLJ-UHFFFAOYSA-N
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Description

Phosphorofluoridothioic O,O-acid, with the systematic IUPAC name fluoro-di(propan-2-yloxy)-sulfanylidene-λ⁵-phosphane (CAS: 1000-22-2), is a sulfur- and fluorine-containing organophosphorus compound. Its molecular formula is C₆H₁₄FO₂PS, and it has a molecular weight of 200.211 g/mol . Structurally, it features two isopropoxy groups (O,O-diisopropyl), a fluorine atom, and a thiophosphoryl (P=S) group (Figure 1). Its density is reported as 1.121 g/cm³, and its canonical SMILES representation is CC(C)OP(=S)(OC(C)C)F .

Properties

CAS No.

14465-90-8

Molecular Formula

FH2O2PS

Molecular Weight

116.05 g/mol

IUPAC Name

fluoro-dihydroxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/FH2O2PS/c1-4(2,3)5/h(H2,2,3,5)

InChI Key

FDYJNMHGRBMQLJ-UHFFFAOYSA-N

Canonical SMILES

OP(=S)(O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorofluoridothioic O,O-acid can be synthesized through several methods. One common approach involves the reaction of phosphorus pentasulfide (P₂S₅) with hydrogen fluoride (HF) under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is conducted at low temperatures to ensure the stability of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Phosphorofluoridothioic O,O-acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorofluoridothioic acid derivatives.

    Reduction: Reduction reactions can convert it into different phosphorus-containing compounds.

    Substitution: It can participate in substitution reactions where the fluorine or sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorofluoridothioic acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds.

Scientific Research Applications

Phosphorofluoridothioic O,O-acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which phosphorofluoridothioic O,O-acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction is often mediated by the fluorine and sulfur atoms, which can participate in nucleophilic and electrophilic reactions.

Comparison with Similar Compounds

O,O-Diethyl Phosphorochloridothionate

  • Molecular Formula : C₄H₁₀ClO₂PS
  • CAS : 2524-01-8 (related compound)
  • Key Features : Replaces fluorine with chlorine and isopropoxy with ethoxy groups.
  • Reactivity : The chlorine atom enhances electrophilicity, making it more reactive in nucleophilic substitution compared to the fluorine-containing analog. However, the reduced steric bulk of ethoxy groups may lower thermal stability .

Propylphosphonothioic O,O-Acid

  • Molecular Formula : C₃H₉O₂PS
  • CAS : 27797-35-9
  • Key Features : Lacks fluorine and has a propyl group directly bonded to phosphorus.
  • Acidity : The absence of electron-withdrawing fluorine reduces acidity (pKa ~3.5 vs. ~2.8 for the fluorinated analog). This impacts its utility in reactions requiring proton transfer .

Methylphosphonothioic O,O-Acid

  • Molecular Formula : CH₅O₂PS
  • CAS : 5994-73-0
  • Applications : Used in enzyme inhibition studies (e.g., urease inhibition), where its smaller size allows better penetration into active sites compared to bulkier analogs .

Phosphoramidothioic O,O-Acid Derivatives

  • Example : N-(1-Methylethyl)-O-(2,4-dichlorophenyl) O-methyl ester (CAS: 299-85-4)
  • Key Features : Incorporates an amido group (NH) instead of fluorine.
  • Bioactivity : Shows herbicidal activity due to the dichlorophenyl group, which is absent in Phosphorofluoridothioic O,O-acid .

Data Table: Comparative Analysis

Property This compound O,O-Diethyl Phosphorochloridothionate Propylphosphonothioic O,O-Acid Methylphosphonothioic O,O-Acid
Molecular Formula C₆H₁₄FO₂PS C₄H₁₀ClO₂PS C₃H₉O₂PS CH₅O₂PS
Molecular Weight 200.211 g/mol 188.61 g/mol 140.14 g/mol 128.08 g/mol
Substituents O,O-diisopropyl, F, P=S O,O-diethyl, Cl, P=S O,O-propyl, P=S O,O-methyl, P=S
Density 1.121 g/cm³ 1.28 g/cm³ (estimated) 1.15 g/cm³ 1.25 g/cm³
Reactivity Moderate (fluorine is less leaving) High (chlorine is a good leaving group) Low (no halogen) Moderate
Applications Synthesis intermediates Pesticide precursors Catalysis studies Enzyme inhibition

Research Findings and Functional Insights

Electronic Effects of Substituents

  • Fluorine vs. Chlorine : Fluorine’s electronegativity increases the electrophilicity of the phosphorus center but reduces leaving-group ability compared to chlorine. This makes this compound less reactive in SN2 reactions but more stable under acidic conditions .
  • Alkoxy Group Size : Isopropoxy groups in this compound provide steric hindrance, slowing hydrolysis compared to smaller ethoxy or methoxy analogs .

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